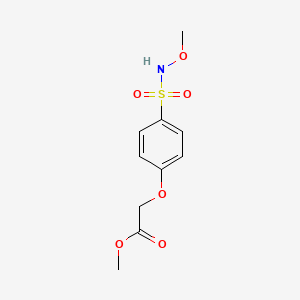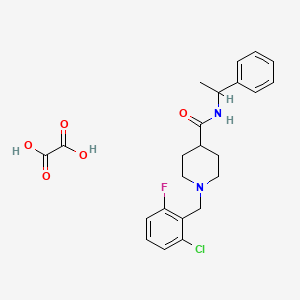![molecular formula C17H17N3O2 B6104889 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopropylcarbonyl group attached to an amino group, which is further connected to a methylphenyl ring and an isonicotinamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2-methylbenzoic acid with cyclopropylcarbonyl chloride to form an intermediate, which is then coupled with isonicotinic acid to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611): Known for its high affinity for dopamine receptors and potential antipsychotic activity.
Uniqueness
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVBIRGLLRAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-piperidin-3-yl-1H-pyrimidin-6-one](/img/structure/B6104806.png)


![2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE](/img/structure/B6104835.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6104850.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6104858.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)

![2-[4-(3,4-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104873.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide](/img/structure/B6104891.png)
![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanone](/img/structure/B6104892.png)

